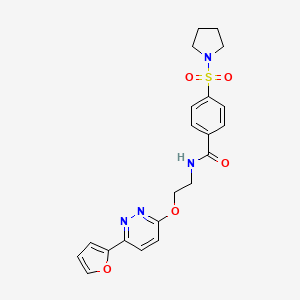
Picolinoylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picolinoylglycine belongs to the class of organic compounds known as N-acyl-alpha amino acids . It has a molecular formula of C8H8N2O3 . The average mass is 180.161 Da and the monoisotopic mass is 180.053497 Da .
Synthesis Analysis
The synthesis of this compound might involve the use of a picoloyl protecting group, which has been found to be a versatile protecting group in carbohydrate chemistry . It can be used for stereocontrolling glycosylations via an H-bond-mediated Aglycone Delivery (HAD) method .Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C8H8N2O3 . The molecular weight is approximately 180.161 Da .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that chemical reactions in micro- and nano-droplets can be dramatically accelerated . This could potentially apply to reactions involving this compound.Physical And Chemical Properties Analysis
This compound has a molecular formula of C8H8N2O3, an average mass of 180.161 Da, and a monoisotopic mass of 180.053497 Da . Further physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Chromium Picolinate Supplementation in Diabetes
- Chromium picolinate (CrPic), a nutritional supplement, is shown to have beneficial effects on glycemic control in diabetes. It has been observed to reduce blood glucose, insulin, cholesterol, and triglyceride levels, and reduce requirements for hypoglycemic medication (Broadhurst & Domenico, 2006).
Phenotype and Response to Chromium Supplementation
- Studies suggest that the phenotype of subjects with type 2 diabetes mellitus may determine their clinical response to chromium supplementation. The baseline insulin sensitivity was found to be significantly associated with the clinical response to chromium (Wang et al., 2007).
Synthesis of Unnatural α-Amino Acid Derivatives
- Research into the synthesis of unnatural α-amino acid derivatives, including those involving picolinamide as a directing group, shows applications in medicinal chemistry. These reactions provide access to a variety of phenyl-based amino acid derivatives (Zeng, Nukeyeva, Wang, & Jiang, 2018).
Drug Targeting to the Brain
- Picolinic acid (PA) has been studied for its potential in drug targeting to the brain, particularly its transport along the olfactory pathways. This research is significant for understanding how drugs that have limited ability to pass the blood-brain barrier can be delivered to the brain (Bergström et al., 2002).
Complex Formation with Picolinic Acid and Amino Acids
- Studies on the mixed-ligand complex formation of nickel(II) with picolinic acid and amino acids like glycine and proline provide insights into biochemical interactions and stability of these complexes (Martínez et al., 2016).
Methylcobalamin and Folinic Acid Treatment on Glutathione Redox Status
- Research on the efficacy of methylcobalamin and folinic acid treatment has shown significant improvements in transmethylation metabolites and glutathione redox status, suggesting clinical benefits in certain conditions like autism (James et al., 2009).
Chromium Picolinate and Biotin Supplementation
- The combination of chromium picolinate and biotin has shown improvement in glycemic management and lipid measurements in diabetes, indicating its potential as an adjunctive nutritional therapy (Singer & Geohas, 2006).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
It belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are compounds containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom
Biochemical Pathways
It has been identified as a potential biomarker for retinopathy of prematurity (rop), suggesting it may play a role in metabolic pathways related to this condition .
Pharmacokinetics
As a moderately basic compound
Result of Action
Picolinoylglycine has been identified as a potential biomarker for ROP . This suggests that it may have a role in the metabolic perturbations observed in ROP, which include increased levels of lipids, nucleotides, and carbohydrate metabolites, and lower levels of peptides . .
Eigenschaften
IUPAC Name |
2-(pyridine-2-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-7(12)5-10-8(13)6-3-1-2-4-9-6/h1-4H,5H2,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZGNSHBPLAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5616-29-5 |
Source


|
| Record name | 2-[(pyridin-2-yl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2746944.png)
![Dimethyl 5-{[{[amino(imino)methyl]amino}-(imino)methyl]amino}isophthalate](/img/structure/B2746945.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-5-methoxypentanamide](/img/structure/B2746949.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(tert-butyl)acetamide](/img/structure/B2746953.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2746956.png)

![5-Methoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2746959.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2746961.png)



![4-Bromobenzo[d]thiazol-2-amine hydrochloride](/img/structure/B2746965.png)